Molecular Mass Differentiation: Efinaconazole-N-oxide (+16 Da) Versus Parent Efinaconazole for LC-MS/MS Selective Ion Monitoring
Efinaconazole-N-oxide (C₁₈H₂₂F₂N₄O₂, monoisotopic mass 364.40 g/mol) differs from the parent drug efinaconazole (C₁₈H₂₂F₂N₄O, 348.39 g/mol) by exactly +16 Da, corresponding to the insertion of a single oxygen atom at the piperidine nitrogen to form the N-oxide [1][2]. This mass difference enables unambiguous selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in LC-MS/MS workflows, allowing the N-oxide degradant to be quantified without interference from the parent drug or other isobaric impurities. By comparison, the major circulating human metabolite H3 (structure not publicly fully elucidated but distinct from the N-oxide) is reported at plasma Cmax values of 1.63 ng/mL (healthy volunteers) and 2.36 ng/mL (onychomycosis patients) following topical efinaconazole 10% solution application, whereas the N-oxide is not a primary systemic metabolite and thus serves a different analytical purpose—specifically as a marker of oxidative degradation during stability studies [3].
| Evidence Dimension | Monoisotopic molecular mass (Da) |
|---|---|
| Target Compound Data | 364.40 g/mol (C₁₈H₂₂F₂N₄O₂) |
| Comparator Or Baseline | Efinaconazole parent: 348.39 g/mol (C₁₈H₂₂F₂N₄O) |
| Quantified Difference | +16 Da (one oxygen atom) |
| Conditions | Mass spectrometry (ESI-MS); calculation based on molecular formula |
Why This Matters
The +16 Da mass shift is analytically decisive for LC-MS/MS method development: it permits baseline-resolved SRM transitions exclusively selective for the N-oxide impurity, which is a regulatory expectation for stability-indicating methods in ANDA submissions.
- [1] Veeprho. 2055038-63-4: Efinaconazole N-Oxide. Molecular Weight 364.40 g/mol; Molecular Formula C₁₈H₂₂F₂N₄O₂. URL: https://veeprho.com/impurities/2055038-63-4-efinaconazole-n-oxide/ (accessed 2026-05-07). View Source
- [2] SynZeal. Efinaconazole N-Oxide Impurity 1. SZ-E027043. Mol.F. C₁₈H₂₂F₂N₄O₂; Mol.Wt. 364.4. URL: https://www.synzeal.com/en/efinaconazole-nitroso-impurity-1 (accessed 2026-05-07). View Source
- [3] Jarratt M, et al. Safety and pharmacokinetics of efinaconazole 10% solution in healthy volunteers and patients with severe onychomycosis. J Drugs Dermatol. 2013 Sep;12(9):1010-6. PMID: 24002148. (Cmax of H3 metabolite: 1.63 ng/mL healthy, 2.36 ng/mL patients.) View Source
